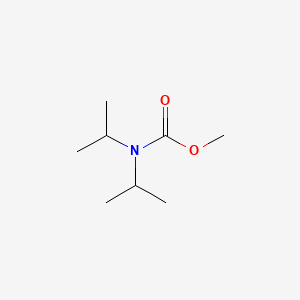

Methyl diisopropylcarbamate

Übersicht

Beschreibung

Methyl diisopropylcarbamate is a chemical compound with the molecular formula C8H17NO2 . It is used in various applications due to its chemical properties .

Synthesis Analysis

The synthesis of Methyl diisopropylcarbamate and similar compounds involves challenges that need to be overcome for accurate results . The synthesis involves the use of its precursors to synthesize adducts, nanoparticles, and nanocomposites .Molecular Structure Analysis

The molecular structure of Methyl diisopropylcarbamate is represented by the linear formula C8H17NO2 . More detailed structural analysis can be found in various scientific papers .Chemical Reactions Analysis

The chemical reactions involving Methyl diisopropylcarbamate are complex and require careful handling . The reactions are influenced by various factors and can lead to different products .Physical And Chemical Properties Analysis

Methyl diisopropylcarbamate has specific physical and chemical properties that make it suitable for various applications . It has a molecular weight of 159.23 and is stored at 0-8°C .Wissenschaftliche Forschungsanwendungen

Conformational Analysis and Mechanism of Action

- Methyl N,N-diisopropylcarbamate has been studied for its conformational properties and the mechanisms of its conformational interconversion. This research contributes to understanding the behavior of isopropyl groups and the barriers to their conformational changes, relevant in various chemical and pharmacological contexts. It was found that the conformational interconversion in methyl N,N-diisopropylcarbamate and its analogues occurs by the rotation of one isopropyl group at a time, rather than a concerted rotation of both groups (Liljefors & Sandström, 1977).

Chemical and Pharmacological Characterization

- Investigations have been conducted to determine the stability, sensitivity, and selectivity of carbamate insecticides, including methyl diisopropylcarbamate derivatives. These studies are crucial for the development of precise and reliable analytical methods for detecting and quantifying these compounds in various contexts, including environmental monitoring and pharmaceutical quality control (Krause, 1979).

Applications in Synthesis and Drug Development

- Methyl diisopropylcarbamate has been used in the stereoselective synthesis of complex organic compounds. This includes its use in carbolithiation reactions coupled with electrophilic substitution, highlighting its role in the synthesis of enantioenriched and structurally complex organic molecules. Such applications are significant in the fields of organic chemistry and drug development, where the synthesis of precise molecular structures is crucial (Peters et al., 2002).

Biochemical and Toxicological Research

- Methyl diisopropylcarbamate derivatives have been studied for their interactions with biological macromolecules, such as the formation of specific adducts with globin. This research has implications for understanding the biochemical and toxicological properties of these compounds, including their potential use as biomarkers in occupational and environmental health studies (Mráz et al., 2004).

Analytical Method Development

- Research has focused on developing high-performance liquid chromatography methods for the determination of methyl diisopropylcarbamate and its impurities in various matrices. These methods are essential for ensuring the quality and safety of pharmaceutical products and for environmental monitoring of carbamate residues (Karthikeyan et al., 2010).

Cytological Effects Studies

- Investigations into the cytological effects of carbamates, including methyl diisopropylcarbamate derivatives, have been conducted to understand their impact on cellular processes such as mitosis. This research is vital for assessing the safety and potential toxicological effects of these compounds (Amer, 1965).

Environmental Monitoring Applications

- Methyl diisopropylcarbamate and its derivatives have been the subject of studies aiming to develop sensitive and reliable methods for monitoring their presence in environmental samples, such as surface water. This is crucial for assessing the environmental impact of these compounds and ensuring compliance with regulatory standards (Kok et al., 1992).

Biochemical Applications in Microbiology

- In the field of microbiology, phenylcarbamate derivatives of methyl diisopropylcarbamate have been used for the GC-MS characterization of lipopolysaccharides in bacteria. This application highlights the utility of these compounds in advanced biochemical analysis and microbiological research (Hollingsworth & Dazzo, 1988).

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl diisopropylcarbamate is a carbamate compound. Carbamates are known to have a wide range of biological activities and are used in various fields such as pesticides, herbicides, and fungicides . .

Mode of Action

Carbamates, in general, are known to interfere with metabolism, signal transduction pathways, and cellular structures . They may initiate, facilitate, or exacerbate pathological processes, resulting in toxicity by inducing mutations in genes coding for regulatory factors and modifying immune tolerance .

Biochemical Pathways

For instance, they can disrupt the normal functioning of the immune system, leading to diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers .

Pharmacokinetics

Carbamates, in general, are known for their good metabolic stability, which contributes to their bioavailability .

Result of Action

Carbamates can cause alterations in cell function, leading to detrimental outcomes . They can also induce immunotoxicity by initiating, facilitating, or exacerbating pathological immune processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl diisopropylcarbamate. For instance, carbamates in environmental water can be effectively removed using magnetic molecularly imprinted polymers as adsorbents . This suggests that the presence of certain substances in the environment can influence the stability and action of carbamates.

Eigenschaften

IUPAC Name |

methyl N,N-di(propan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)9(7(3)4)8(10)11-5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOHAFOCJRPXTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340900 | |

| Record name | Carbamic acid, bis(1-methylethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbamic acid, bis(1-methylethyl)-, methyl ester | |

CAS RN |

31603-49-3 | |

| Record name | Carbamic acid, bis(1-methylethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

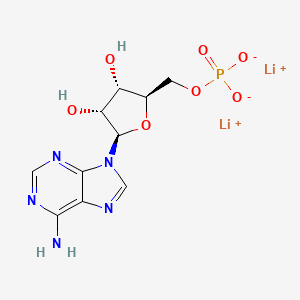

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![n-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide](/img/structure/B3051084.png)

![Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate](/img/structure/B3051094.png)